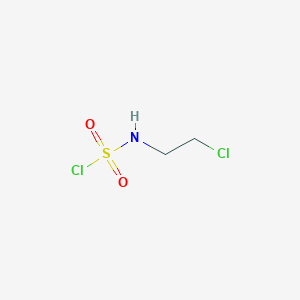(2-Chloroethyl)sulfamoyl Chloride
CAS No.: 53627-11-5
Cat. No.: VC7822667
Molecular Formula: C2H5Cl2NO2S
Molecular Weight: 178.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53627-11-5 |
|---|---|
| Molecular Formula | C2H5Cl2NO2S |
| Molecular Weight | 178.04 g/mol |
| IUPAC Name | N-(2-chloroethyl)sulfamoyl chloride |
| Standard InChI | InChI=1S/C2H5Cl2NO2S/c3-1-2-5-8(4,6)7/h5H,1-2H2 |
| Standard InChI Key | YKEZOKIPIIBNDN-UHFFFAOYSA-N |
| SMILES | C(CCl)NS(=O)(=O)Cl |
| Canonical SMILES | C(CCl)NS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
(2-Chloroethyl)sulfamoyl chloride, also known as N-(2-chloroethyl)sulfamoyl chloride, features a sulfamoyl group (-SO₂NH-) linked to a 2-chloroethyl moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 53627-11-5 |
| IUPAC Name | N-(2-chloroethyl)sulfamoyl chloride |
| Molecular Formula | C₂H₅Cl₂NO₂S |
| Molecular Weight | 178.04 g/mol |
| SMILES | C(CCl)NS(=O)(=O)Cl |
| InChI Key | YKEZOKIPIIBNDN-UHFFFAOYSA-N |
The compound’s structure enables dual electrophilic reactivity at both the sulfonyl chloride (-SO₂Cl) and chloroethyl (-CH₂CH₂Cl) groups, facilitating its use in stepwise functionalization .
Synthesis and Optimization
Primary Synthetic Route
The most reported synthesis involves the reaction of 2-chloroethylamine hydrochloride with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 80°C :
Reaction Conditions
-
Reactants: 2-Chloroethylamine hydrochloride (4.3 mmol), sulfuryl chloride (25.8 mmol)
-
Solvent: Acetonitrile (5.0 mL)
-
Temperature: 80°C, overnight
-
Yield: 86% (yellow oil)
Post-Synthesis Analysis
-
¹H NMR (300 MHz, DMSO-d₆): δ 11.0 (bs, 1H, NH), 3.83 (t, 2H, CH₂Cl), 3.36 (t, 2H, CH₂N) .
-
Purity: Commercial batches report 97–99% purity, with residual solvents monitored via GC-MS .
Alternative Approaches
Physicochemical Properties
Stability and Solubility
-
Solubility: Reacts vigorously with water, necessitating anhydrous handling. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .
-
Storage: Recommended at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Thermodynamic Data
| Parameter | Value |
|---|---|
| Density | 1.56 g/cm³ |
| Boiling Point | 203°C (decomposes) |
| Refractive Index | 1.4915 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s sulfamoyl chloride group reacts with amines to form sulfonamides, a common pharmacophore. Examples include:
-
Antitumor Agents: Analogous N-(2-chloroethyl)-N-nitrosocarbamoyl peptides exhibit selective cytotoxicity .
-
Antimicrobials: Derivatives of nitroimidazole-carboxamide show activity against anaerobic pathogens .
Materials Science
-
Polymer Modification: Sulfamoyl groups enhance polymer hydrophilicity, relevant for drug delivery systems .
-
Electrolyte Additives: Related sulfamoyl fluorides improve lithium-ion battery performance .
| GHS Code | Hazard Statement |
|---|---|
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods required.
-
First Aid: Immediate rinsing with water for skin/eye contact .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Chemlyte Solutions | 99% | 100 g–1 kg | $5.00/5 g |
| Amadis Chemical Co. | 97% | 10 mg–100 mg | Custom quote |
| Thermo Scientific | 98% | 10 g | $150–$200/10 g |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume